

## Genz-644282 molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Genz-644282

Cat. No.: B1684457

Get Quote

## An In-depth Technical Guide to Genz-644282

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of **Genz-644282**, a novel non-camptothecin topoisomerase I (Top1) inhibitor with potential antineoplastic activity.

### **Core Molecular Attributes**

**Genz-644282**, with the chemical formula C22H21N3O5, is identified as 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one.[3][4][5] It emerged from an extensive structure-activity relationship study of the dibenzo[c,h][1] [2]naphthyridin-6-one family, designed to identify compounds with potent Top1-targeting capabilities and suitable pharmaceutical properties.[3] Unlike camptothecin derivatives, **Genz-644282** does not possess the unstable  $\alpha$ -hydroxylactone E-ring, which may offer advantages in terms of stability under physiological conditions.[2][6]

| Property          | Value                                                                                              |
|-------------------|----------------------------------------------------------------------------------------------------|
| Molecular Formula | C22H21N3O5                                                                                         |
| CAS Number        | 529488-28-6                                                                                        |
| Chemical Name     | 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1] [2]naphthyridin-6-one |



## **Mechanism of Action: Topoisomerase I Inhibition**

**Genz-644282** functions as a potent inhibitor of Topoisomerase I, a critical enzyme responsible for relaxing DNA supercoils during replication and transcription.[6][7][8] The mechanism involves the stabilization of the Top1-DNA cleavage complex.[2][8]

- Binding: **Genz-644282** binds to the complex formed by Top1 and DNA.[7] The arginine residue 364 in Top1 has been identified as playing a crucial role in this binding.[6]
- Trapping the Cleavage Complex: By binding to this complex, the inhibitor traps the enzyme in a state where it has cleaved one of the DNA strands but is unable to re-ligate it.[8] This trapped Top1-DNA covalent complex acts as a roadblock.
- Induction of DNA Damage: When the DNA replication fork collides with this stabilized complex, it leads to the formation of DNA double-strand breaks (DSBs).[6][9]
- Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, including the phosphorylation of H2AX to form yH2AX foci, a marker of DNA double-strand breaks.[1][2][10] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[9]



Click to download full resolution via product page

Caption: Mechanism of action of Genz-644282.



# **Pharmacological Properties and Efficacy**

**Genz-644282** has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and significant antitumor efficacy in preclinical xenograft models.

## In Vitro Cytotoxicity

**Genz-644282** shows potent activity against 29 human tumor cell lines with IC50 values ranging from 1.8 nM to 1.8  $\mu$ M.[1]



| Cell Line                                                                                                                                                                                   | Cancer Type                      | IC50 (nM)                              |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------|----------------------------------------|
| HCT-116                                                                                                                                                                                     | Colon Carcinoma                  | Data not specified in provided context |
| HT-29                                                                                                                                                                                       | Colon Carcinoma                  | Data not specified in provided context |
| HCT-15                                                                                                                                                                                      | Colon Carcinoma                  | Data not specified in provided context |
| DLD-1                                                                                                                                                                                       | Colon Carcinoma                  | Data not specified in provided context |
| LOX-IMVI                                                                                                                                                                                    | Melanoma                         | Data not specified in provided context |
| 786-O                                                                                                                                                                                       | Renal Cell Carcinoma             | Data not specified in provided context |
| NCI-H460                                                                                                                                                                                    | Non-Small Cell Lung<br>Carcinoma | Data not specified in provided context |
| NCI-H1299                                                                                                                                                                                   | Non-Small Cell Lung<br>Carcinoma | Data not specified in provided context |
| (Note: Specific IC50 values for each cell line were mentioned as being in a supplemental table in the source material, which is not available here. The range is from 1.8 nM to 1.8 µM.)[1] |                                  |                                        |

# **In Vivo Antitumor Activity**

**Genz-644282**, administered intravenously, has shown significant tumor growth delay (TGD) and objective regressions in various human tumor xenograft models in mice.[1]



| Xenograft<br>Model | Cancer Type | Genz-644282<br>Dose (mg/kg,<br>i.v.) | Outcome<br>(Tumor Growth<br>Delay) | Comparator<br>Drug and<br>Outcome               |
|--------------------|-------------|--------------------------------------|------------------------------------|-------------------------------------------------|
| HCT-116            | Colon       | 2.7                                  | 34 days                            | Irinotecan (60<br>mg/kg): TGD of<br>16 days[3]  |
| HT-29              | Colon       | 2.7                                  | 27 days                            | Not specified                                   |
| HCT-15             | Colon       | 2.0                                  | 33 days                            | Not specified                                   |
| DLD-1              | Colon       | 1.0                                  | 14 days                            | Not specified                                   |
| LOX-IMVI           | Melanoma    | 2.0                                  | 28 days                            | Dacarbazine (90<br>mg/kg): Less<br>effective[3] |
| 786-O              | Renal       | 1.7                                  | 23 days                            | Irinotecan (60<br>mg/kg): TGD of<br>16 days[3]  |
| NCI-H460           | NSCLC       | 2.7                                  | Not specified                      | Docetaxel: Less<br>or equally<br>effective[3]   |
| NCI-H1299          | NSCLC       | 1.7                                  | 33 days                            | Not specified                                   |

At its maximum tolerated dose (4 mg/kg), **Genz-644282** resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[1]

## **Activity in Camptothecin-Resistant Models**

A key advantage of **Genz-644282** is its efficacy against cell lines resistant to camptothecins. It has been shown to be effective against Top1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[6] However, it does display cross-resistance in cell lines with the R364H Top1 mutation.[8][10]



| Cell Line            | Resistance Mechanism                  | Genz-644282 Activity               |  |
|----------------------|---------------------------------------|------------------------------------|--|
| TOP1 N722S/A mutants | Top1 mutation                         | Effective, overcomes resistance[6] |  |
| DU145RC0.1           | Top1 R364H mutation                   | Partial cross-resistance[2][8]     |  |
| CEM/C2               | Not specified                         | Partial cross-resistance[2][8]     |  |
| KB31/KBV1            | P-glycoprotein (ABCB1) overexpression | Limited cross-resistance[2]        |  |

# Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the concentration of **Genz-644282** that inhibits cell growth by 50% (IC50).

#### Methodology:

- Cell Plating: Human tumor cells are plated at a density of 4 x 10<sup>3</sup> cells/well in 96-well plates containing RPMI medium supplemented with 5% FBS.[1]
- Compound Addition: After overnight incubation at 37°C and 5% CO<sub>2</sub>, Genz-644282 is added at 12 different concentrations (ranging from 0.1 nM to 10 μM), with each concentration tested in triplicate.[1]
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[1]
- Viability Assessment: Cell viability is measured using the CellTiter-Glo Luminescent Cell
   Viability Assay.[1]
- Data Analysis: Luminescence is measured with a plate reader, and the data is used to calculate IC50 values.[1]

## **Human Tumor Xenograft Studies in Mice**



Objective: To evaluate the in vivo antitumor efficacy of Genz-644282.

#### Methodology:

- Tumor Implantation: Nu/nu mice are subcutaneously implanted with a 4 mm³ tumor fragment from a human cancer cell line.[1]
- Treatment Initiation: Treatments begin when the tumors reach an average volume of 200 mm<sup>3</sup>.[1]
- Compound Formulation: Genz-644282 is freshly prepared in M/6 lactate for injection.[1]
- Administration: Genz-644282 is administered intravenously (i.v.) at specified doses (e.g., 1, 1.7, 2, 2.7, or 4 mg/kg) on a schedule, typically on alternate days, three times per week for two weeks.[1]
- Monitoring: Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
- Endpoint: The primary endpoint is tumor growth delay (TGD), defined as the difference in time for the tumors in the treated group to reach a predetermined size compared to the control group.





Click to download full resolution via product page

Caption: Workflow for human tumor xenograft studies.

## Conclusion

**Genz-644282** is a promising, novel non-camptothecin topoisomerase I inhibitor. Its potent cytotoxic and in vivo antitumor activities, coupled with its efficacy in certain camptothecin-



resistant models, underscore its potential as a valuable candidate for cancer therapy. The compound's distinct chemical structure and mechanism of action may help overcome some of the clinical limitations associated with traditional camptothecin-based drugs.[8][10] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor Genz-644282 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of non-camptothecin inhibitor Genz-644282 in topoisomerase I inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of non-camptothecin inhibitor Genz-644282 in topoisomerase I inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and cellular pharmacology of the novel non-camptothecin topoisomerase I inhibitor, Genz-644282 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genz-644282 molecular structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684457#genz-644282-molecular-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com